molecular formula C9H10BrNO2 B3241557 Methyl 6-amino-2-bromo-3-methylbenzoate CAS No. 147149-88-0

Methyl 6-amino-2-bromo-3-methylbenzoate

Cat. No.: B3241557
CAS No.: 147149-88-0
M. Wt: 244.08 g/mol
InChI Key: SBCITSMTYQMGIN-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoate (B1203000) Esters in Advanced Organic Synthesis

Substituted benzoate esters are a cornerstone of modern organic chemistry, valued for their stability and diverse reactivity. organic-chemistry.orgchemicalbook.com They serve not only as protected forms of carboxylic acids but also as key intermediates in the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials. chemicalbook.commdpi.com The ester functional group can undergo numerous transformations, such as hydrolysis to the parent carboxylic acid, reduction to benzyl (B1604629) alcohols, or conversion to amides. organic-chemistry.org

The substituents on the benzene (B151609) ring dictate the molecule's electronic properties and steric environment, allowing for highly specific and controlled reactions. stackexchange.comresearchgate.net For instance, the presence of a halogen, like bromine, provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The development of novel catalysts, including solid acids, continues to improve the efficiency and environmental footprint of benzoate ester synthesis and modification. mdpi.com Their broad utility makes them indispensable tools for chemists in both academic research and industrial manufacturing. chemicalbook.com

Overview of the Unique Structural Features and Electronic Environment of Methyl 6-amino-2-bromo-3-methylbenzoate

The structure of this compound is characterized by a dense arrangement of functional groups with competing electronic effects on a central benzene ring. The molecule features a methyl ester group (-COOCH₃), an amino group (-NH₂), a bromo group (-Br), and a methyl group (-CH₃).

Research Landscape and Prioritized Areas of Investigation for Aminobromomethylbenzoate Systems

While specific research on this compound is not extensively documented, the reactivity of similarly structured molecules suggests several prioritized areas for investigation. The compound's architecture makes it an ideal scaffold for creating diverse molecular libraries.

Key research directions for aminobromomethylbenzoate systems include:

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a prime site for introducing a wide range of substituents via well-established methods like Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig amination (for C-N bonds), and Heck reactions. This allows for the rapid elaboration of the core structure.

Functional Group Interconversion: The existing functional groups offer numerous possibilities for modification. The amino group can be acylated, alkylated, or converted into a diazonium salt, which is a gateway to many other functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into various amides, significantly expanding the synthetic possibilities. organic-chemistry.org

Synthesis of Heterocyclic Scaffolds: The ortho-positioning of the amino and bromo groups presents an opportunity for intramolecular cyclization reactions. This could be exploited to construct fused heterocyclic ring systems, which are prevalent in medicinal chemistry and materials science.

Development of Bioactive Compounds: Given that substituted benzoates are common motifs in drug molecules, this compound serves as a valuable starting material for the synthesis of novel candidates for biological screening. researchgate.net Its polysubstituted nature allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

The exploration of these research avenues will likely establish this compound and related systems as important intermediates in the toolkit of synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-2-bromo-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-4-6(11)7(8(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCITSMTYQMGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 6 Amino 2 Bromo 3 Methylbenzoate and Analogues

Regioselective Synthesis Approaches for Functionalized Benzoate (B1203000) Cores

The architecture of Methyl 6-amino-2-bromo-3-methylbenzoate, with its specific substitution pattern, necessitates a high degree of regioselectivity in the synthetic route. The directing effects of the substituents—methyl, amino, and bromo groups—play a critical role in determining the outcome of electrophilic aromatic substitution reactions.

Strategies for the Introduction of Amino and Bromo Functionalities

The relative positioning of the amino and bromo groups on the aromatic core is a key challenge. The amino group is a potent activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. Their introduction must be carefully timed to ensure the correct regiochemical outcome.

One common strategy involves the bromination of an aniline (B41778) derivative. The powerful activating nature of the amino group directs the incoming electrophile (bromine) to the ortho and para positions. However, direct bromination of an aniline can often lead to multiple brominations and oxidation. To control this, the reactivity of the amino group is often modulated by converting it into an amide, such as an acetanilide, prior to bromination. The less activating amide group still directs ortho- and para-, but with greater control, preventing over-bromination. Subsequent hydrolysis of the amide reveals the desired amino group.

Alternatively, palladium-catalyzed C-H bromination has emerged as a sophisticated method for the regioselective halogenation of anilines and benzoic acid derivatives. nih.govrsc.orgrsc.org These methods can offer access to isomers that are difficult to obtain through traditional electrophilic substitution, sometimes even allowing for meta-C-H bromination. nih.govrsc.orgrsc.org

Esterification Techniques for Methyl Benzoate Formation

The formation of the methyl ester can be accomplished at various stages of the synthesis. The most common method is the Fischer esterification, which involves reacting the corresponding benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. blogspot.comyoutube.comtcu.edu This is an equilibrium-driven process, and to achieve high yields, the equilibrium is often shifted towards the product by using an excess of methanol or by removing the water formed during the reaction. tcu.edu

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. blogspot.com After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. blogspot.com

Reaction Reactants Reagents/Catalyst Key Features
Fischer EsterificationBenzoic acid, MethanolConcentrated Sulfuric AcidReversible reaction; often requires excess alcohol or removal of water to drive to completion. blogspot.comyoutube.comtcu.edu

Multi-Step Synthesis Pathways from Precursor Molecules

A plausible multi-step synthesis for this compound would likely start from a readily available substituted toluene (B28343) derivative. The sequence of reactions is critical to ensure the correct placement of the functional groups. A logical retrosynthetic analysis suggests that the final steps might involve the introduction of the bromo or amino group.

Nitration and Subsequent Reduction Sequences for Amino Group Incorporation

A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. organic-chemistry.org

Nitration: The nitration of toluene or its derivatives is a classic electrophilic aromatic substitution. The methyl group is an ortho-, para-director. youtube.com Nitration of toluene with a mixture of nitric acid and sulfuric acid predominantly yields ortho- and para-nitrotoluene. youtube.com For the synthesis of the target molecule, starting with 3-methylbenzoic acid (or its methyl ester) would be a strategic choice. The carboxyl group (or ester) is a meta-director, while the methyl group is an ortho-, para-director. In 3-methylbenzoic acid, the positions ortho to the methyl group (2 and 6) and meta to the carboxyl group (5) are activated. Nitration would likely occur at the 2, 4, and 6 positions.

Reduction: The resulting nitro-substituted compound can then be reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation (e.g., using palladium on carbon, Pd/C) or the use of metals in acidic media (e.g., tin (Sn) or iron (Fe) in hydrochloric acid). organic-chemistry.orgchemicalbook.com For instance, the reduction of methyl 5-bromo-2-methyl-3-nitrobenzoate to methyl 3-amino-5-bromo-2-methylbenzoate has been achieved using iron powder and ammonium (B1175870) chloride in an ethanol/water mixture. chemicalbook.com

Reaction Step Starting Material (Example) Reagents Product (Example)
NitrationTolueneHNO₃, H₂SO₄o-Nitrotoluene, p-Nitrotoluene youtube.com
ReductionMethyl 5-bromo-2-methyl-3-nitrobenzoateFe, NH₄Cl, Ethanol/WaterMethyl 3-amino-5-bromo-2-methylbenzoate chemicalbook.com

Diazotization and Halogen Exchange Reactions in Aminated Intermediates

Diazotization of a primary aromatic amine, followed by a Sandmeyer or related reaction, provides a versatile route to introduce a variety of substituents, including halogens. scirp.orgorganic-chemistry.orgnumberanalytics.combyjus.com This two-step process involves the conversion of the amino group into a diazonium salt, which is then displaced by a nucleophile.

The reaction is initiated by treating the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). organic-chemistry.orgbyjus.com The resulting diazonium salt is a valuable intermediate because the dinitrogen molecule (N₂) is an excellent leaving group.

For the introduction of a bromine atom, the diazonium salt is treated with a copper(I) bromide (CuBr) solution, in what is known as the Sandmeyer reaction. This allows for the regioselective replacement of the amino group with a bromine atom.

Directed Bromination Procedures for Aromatic Ring Functionalization

The direct bromination of an aromatic ring is a fundamental electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the substituents already present on the ring. youtube.com

In the context of synthesizing this compound, if we consider a precursor like 6-amino-3-methylbenzoic acid, the amino group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. The carboxyl group is a meta-director. The positions ortho and para to the powerful amino group (positions 2 and 4) would be highly activated towards electrophilic attack. Therefore, direct bromination at this stage would likely lead to bromination at the 2- or 4-position.

Catalytic Synthetic Methods for C-C and C-Heteroatom Bond Formation

Modern organic synthesis heavily relies on catalytic reactions to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of polysubstituted benzoates, palladium-, rhodium-, and copper-based catalytic systems are of particular importance.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable precision. youtube.com In the context of brominated systems such as this compound, these reactions are particularly useful for introducing a wide array of substituents at the bromine-bearing position. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a prominent example. For instance, the coupling of a brominated aniline derivative with various boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ can yield mono- and bis-substituted products. nih.gov The choice of ligands, such as phosphines, is crucial in modulating the reactivity and stability of the palladium catalyst. researchgate.net For example, the use of chelating diphosphine ligands can significantly enhance the catalytic activity in the carbonylation of iodobenzene (B50100) to methyl benzoate. researchgate.net The versatility of palladium catalysis allows for the introduction of diverse functional groups, making it an invaluable tool in the synthesis of complex molecules. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reactant 1 Reactant 2 Catalyst Product Type Yield (%) Reference
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Arylboronic acids Pd(PPh₃)₄/K₃PO₄ Monosubstituted and bisubstituted imines 31-46 nih.gov
p-bromophenyl methyl sulfoximine Various organometallic reagents Palladium catalysts Aryl-substituted sulfoximines Not specified nih.gov
Bromo-naphthalene precursor Various coupling partners Palladium catalysts Diverse naphthalene (B1677914) derivatives Not specified nih.gov
Iodobenzene Carbon monoxide/methanol [PdCl₂(Xantphos)] Methyl benzoate High (TOF up to 260,000 h⁻¹) researchgate.net
Non-terminal acetylenic activated methylenes (Hetero)aryl bromides Palladium catalysts Highly substituted vinylidenecyclopentanes Good nih.gov

This table is interactive. Click on the headers to sort the data.

Rhodium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of arenes, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgescholarship.org In benzoate derivatives, the ester group can act as a directing group, facilitating the selective activation of an ortho C-H bond. acs.org This approach allows for the introduction of various functional groups, such as alkenes, directly onto the aromatic ring. acs.org

A typical catalytic system involves a rhodium(III) catalyst, such as [RhCp*Cl₂]₂, which, in the presence of a silver salt like AgSbF₆, generates a cationic rhodium species. acs.org This electrophilic species coordinates to the carbonyl oxygen of the benzoate, leading to the selective activation of the ortho C-H bond. acs.org The resulting arylrhodium intermediate can then react with a coupling partner, such as an acrylate (B77674) or styrene, to afford the ortho-functionalized product. acs.org This methodology has been successfully applied to the ortho-olefination of benzoates, demonstrating the directing ability of the ester group in C-H bond functionalization. acs.org While further development is needed to broaden the substrate scope and improve reaction efficiency, rhodium-catalyzed C-H activation presents a promising avenue for the synthesis of complex benzoate derivatives. acs.orgnih.gov

The Ullmann condensation, a copper-mediated reaction, is a classic method for forming C-N and C-O bonds. wikipedia.org It is particularly relevant for the synthesis of aminated aromatics, which are key structural motifs in many biologically active compounds and functional materials. rsc.orgacs.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made, leading to the development of milder, catalytic versions of this reaction. acs.org

Modern Ullmann-type couplings often employ a copper(I) catalyst, such as CuI, in the presence of a ligand. researchgate.netorganic-chemistry.org These ligands, which can range from simple diamines to more complex structures, play a crucial role in facilitating the reaction under milder conditions and expanding the substrate scope. acs.orgacs.org For instance, the coupling of aryl halides with aliphatic or aromatic amines can be achieved at moderate temperatures (60–100 °C) in the presence of a copper catalyst and a suitable base. researchgate.net This methodology has been successfully used in the synthesis of N-alkyl and N-aryl anthranilic acid derivatives without the need for protecting the acid functionality. researchgate.net The copper-mediated Ullmann coupling provides a valuable alternative to palladium-catalyzed amination reactions, particularly for certain substrate combinations. wikipedia.org

Optimization of Reaction Conditions and Scalability Studies for Advanced Chemical Production

The transition of a synthetic route from a laboratory curiosity to a viable industrial process hinges on rigorous optimization of reaction conditions and careful consideration of scalability. These efforts aim to maximize yield, purity, and cost-effectiveness while ensuring a safe and robust process.

The choice of solvent and reagents can profoundly impact the outcome of a chemical reaction, influencing reaction rates, equilibria, and selectivity. semanticscholar.orgrsc.org In the synthesis of benzoate derivatives, for example, the solvent can affect the solubility of reactants and catalysts, as well as the stability of intermediates. semanticscholar.orgnih.gov While Suzuki-Miyaura cross-coupling reactions are often tolerant of a wide range of solvents, the selection of an appropriate solvent can still be critical for achieving optimal performance, especially when dealing with complex substrates or aiming for high yields under mild conditions. semanticscholar.org For instance, in the silver(I)-promoted oxidative coupling of methyl p-coumarate and methyl ferulate, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) and benzene (B151609). scielo.br

The selection of reagents, including catalysts, ligands, and bases, is equally critical. In palladium-catalyzed reactions, the choice of phosphine (B1218219) ligand can dramatically alter the catalytic activity. researchgate.net Similarly, in copper-mediated Ullmann couplings, the nature of the ligand is key to achieving high yields under mild conditions. acs.org The base also plays a crucial role, and its selection must be carefully considered based on the specific reaction and substrates involved. researchgate.net The optimization of these parameters is often an iterative process, requiring systematic screening to identify the ideal combination for a given transformation.

Table 2: Effect of Reaction Conditions on Yield and Selectivity

Reaction Type Variable Observation Reference
Silver(I)-promoted oxidative coupling Solvent Acetonitrile provided a better balance of conversion and selectivity than dichloromethane or benzene. scielo.br
Silver(I)-promoted oxidative coupling Reaction Time Reducing reaction time from 20h to 4h did not significantly impact conversion and selectivity. scielo.br
Suzuki-Miyaura cross-coupling Solvent Reaction is often unaffected by solvent choice, but can be optimized for specific catalysts and conditions. semanticscholar.org
Enzyme-catalyzed esterification Water Content A minimum water content is necessary to activate the lipase (B570770) catalyst. nih.gov
Enzyme-catalyzed esterification Co-solvent Toluene, used to solubilize benzoic acid, can negatively impact reaction kinetics. nih.gov

This table is interactive. Click on the headers to sort the data.

Scaling up a chemical synthesis from the milligram or gram scale to kilograms or tons presents a unique set of challenges. researchgate.net Issues that are minor on a small scale, such as heat transfer, mixing, and reagent addition rates, can become critical on a larger scale. For exothermic reactions, efficient heat dissipation is crucial to prevent runaway reactions. The choice of reactor and stirring mechanism must ensure homogeneous mixing of the reaction mixture.

Furthermore, the cost and availability of starting materials, reagents, and catalysts become major considerations. For industrial applications, the use of expensive catalysts and ligands must be justified by high turnover numbers and efficient catalyst recycling protocols. acs.org The development of robust and scalable work-up and purification procedures is also essential to ensure the consistent quality of the final product. The feasibility of a large-scale synthesis is often demonstrated through a gram-scale synthesis, which can highlight potential issues before committing to a full-scale production run. acs.org For instance, the development of a scalable protocol for the synthesis of glycine (B1666218) transporter-1 inhibitors by Pfizer showcases the successful application of these principles in an industrial setting. acs.org

Chemical Reactivity and Transformation Pathways of Methyl 6 Amino 2 Bromo 3 Methylbenzoate

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring serves as a leaving group in various nucleophilic substitution reactions. These transformations are fundamental for creating new carbon-carbon and carbon-heteroatom bonds.

The bromine atom of Methyl 6-amino-2-bromo-3-methylbenzoate can be displaced by a range of nucleophiles, typically facilitated by transition-metal catalysts. Reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination are common pathways for functionalizing aryl halides. The bromo group's presence facilitates the formation of carbon-carbon bonds, leading to the creation of biaryl compounds. While specific examples for this exact molecule are not extensively documented in readily available literature, its reactivity can be inferred from related structures like 2-bromo-3-methylaniline. Potential transformations include coupling with boronic acids (Suzuki), organostannanes (Stille), or amines (Buchwald-Hartwig).

Reaction TypeTypical Nucleophile/ReagentCatalyst/ConditionsExpected Product Type
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl compound
Buchwald-Hartwig AminationR₂NHPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Di- or Tri-substituted amine
Ullmann CondensationR-OH, R-SHCu catalyst, Base, High TemperatureAryl ether or Thioether
CyanationKCN or Zn(CN)₂Pd or Cu catalystBenzonitrile derivative

The rate and success of nucleophilic substitution are heavily influenced by the steric and electronic environment of the molecule.

Electronic Effects: The benzene (B151609) ring possesses both electron-donating and electron-withdrawing substituents. The amino (-NH₂) group is a strong activating group that increases electron density on the ring through resonance, particularly at the ortho and para positions. The methyl (-CH₃) group is a weak activating group. Conversely, the methyl ester (-COOCH₃) group is a deactivating, electron-withdrawing group. The bromine atom itself is deactivating via induction but donates electron density through resonance. This complex interplay of electronic factors modulates the reactivity of the C-Br bond, often requiring catalytic activation for substitution to occur. Reactions are enhanced by electron-withdrawing groups on the benzene ring, which can stabilize anionic intermediates in certain nucleophilic aromatic substitution mechanisms. ambeed.com

Steric Effects: The bromine atom is located at the C2 position, flanked by a methyl group at C3 and an amino group at C6. This substitution pattern creates significant steric hindrance around the reaction center. youtube.com The bulky ortho-substituents (methyl and amino groups) can impede the approach of a nucleophile or the coordination of a large catalyst complex, potentially lowering reaction rates compared to less sterically congested aryl bromides. nih.gov This steric crowding often necessitates the use of specialized ligands in cross-coupling reactions to achieve good yields.

Reduction Reactions of Ester and Amine Precursor Moieties

The functional groups on this compound can be chemically reduced to yield different functionalities, expanding its synthetic utility.

The methyl ester group can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful hydride-based reducing agents. The resulting product is (6-amino-2-bromo-3-methylphenyl)methanol. chemicalbook.com This reaction converts the ester into a versatile hydroxymethyl group, which can undergo further synthetic manipulations.

Reducing AgentTypical SolventProduct
Lithium aluminum hydride (LiAlH₄)Tetrahydrofuran (B95107) (THF), Diethyl ether(6-amino-2-bromo-3-methylphenyl)methanol
Diisobutylaluminium hydride (DIBAL-H)Toluene (B28343), Hexane(6-amino-2-bromo-3-methylphenyl)methanol

In a potential synthetic route to this compound or related compounds, the amino group could originate from the reduction of a nitrile (-C≡N) group. The synthesis of related aromatic amines sometimes proceeds through a nitrile intermediate. researchgate.netatlantis-press.com If a synthetic pathway involved a nitrile group at the C6 position, it would be converted to the primary amine (-CH₂NH₂) via reduction. However, for the direct formation of the -NH₂ group on the ring, a more common precursor would be a nitro (-NO₂) group, which is readily reduced to an amine by methods such as catalytic hydrogenation or metal-acid reduction.

Ester Hydrolysis and Subsequent Carboxylic Acid Derivatization

The ester functionality can be hydrolyzed to a carboxylic acid, which opens pathways to a new class of derivatives.

The methyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 6-amino-2-bromo-3-methylbenzoic acid. sigmaaldrich.com Basic hydrolysis, also known as saponification, typically involves heating the ester with an aqueous base like sodium hydroxide (B78521). study.com The mechanism proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. study.com

Once formed, 6-amino-2-bromo-3-methylbenzoic acid is a bifunctional molecule (containing both an amine and a carboxylic acid) that can undergo a variety of derivatization reactions. mdpi.com The carboxylic acid moiety can be converted into other functional groups, significantly increasing the synthetic potential of the molecular scaffold.

ReagentReaction TypeProduct Functional Group
Thionyl chloride (SOCl₂) or Oxalyl chlorideAcid Chloride FormationAcyl chloride (-COCl)
An alcohol (R'OH) with an acid catalystFischer EsterificationNew ester (-COOR')
An amine (R'NH₂) with a coupling agent (e.g., DCC, EDC)Amide FormationAmide (-CONHR')

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

The benzene ring of this compound is adorned with a diverse array of substituents, each exerting a distinct electronic and steric influence. This complex substitution pattern dictates the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions. Understanding the interplay of these directing effects is crucial for predicting the outcome of further chemical transformations.

Directing Effects of Amino, Bromo, and Ester Substituents

The regioselectivity of an electrophilic attack on a substituted benzene ring is governed by the electronic properties of the existing substituents. These groups can be broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing. wikipedia.org Activating groups increase the rate of reaction compared to benzene by donating electron density to the ring, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction. lumenlearning.com Conversely, deactivating groups withdraw electron density, making the ring less reactive. wikipedia.org

The directing effect of a substituent determines the position(s) at which the incoming electrophile will preferentially attack. This is a consequence of how the substituent stabilizes the arenium ion intermediate through resonance and/or inductive effects. libretexts.org

In the case of this compound, the following substituents are present:

Amino (-NH₂): The amino group is a powerful activating group and a strong ortho-, para-director. libretexts.org Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be delocalized into the benzene ring through resonance, significantly increasing the electron density at the ortho and para positions. pressbooks.pub This strong resonance effect outweighs its inductive electron-withdrawing effect due to nitrogen's electronegativity.

Bromo (-Br): Halogens like bromine are a unique class of substituents. They are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. pressbooks.pub However, they are ortho-, para-directors because the lone pairs on the bromine atom can be donated to the ring through resonance, which helps to stabilize the arenium ion intermediate when the attack occurs at the ortho and para positions. libretexts.org

Methyl (-CH₃): The methyl group is a weakly activating group and an ortho-, para-director. It donates electron density primarily through an inductive effect, stabilizing the carbocation intermediate.

Ester (-COOCH₃): The ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive. chemistrytalk.org This deactivation is more pronounced at the ortho and para positions, leaving the meta position as the relatively more electron-rich site for electrophilic attack.

The following table summarizes the directing effects of the substituents on the benzene ring of this compound.

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH₂C6Strongly Activatingortho-, para-
-BrC2Deactivatingortho-, para-
-CH₃C3Weakly Activatingortho-, para-
-COOCH₃C1Deactivatingmeta-

Strategies for Controlling Polysubstitution and Regioselectivity

When multiple substituents are present on a benzene ring, the regiochemical outcome of an electrophilic aromatic substitution is determined by a hierarchy of their directing effects. In situations with conflicting directing influences, the most powerful activating group generally dictates the position of the incoming electrophile. libretexts.org

For this compound, the amino group (-NH₂) is the most potent activating group. Its strong ortho-, para-directing effect will dominate over the weaker effects of the other substituents. The positions ortho to the amino group are C1 and C5. The C1 position is already substituted with the ester group. The position para to the amino group is C3, which is occupied by the methyl group. Therefore, electrophilic attack is most likely to occur at the C5 position.

Several strategies can be employed to control regioselectivity and prevent polysubstitution in electrophilic aromatic substitution reactions:

Choice of Reaction Conditions: The regioselectivity of EAS reactions can sometimes be influenced by reaction conditions such as temperature and the nature of the solvent. studysmarter.co.uk For instance, in some cases, lower temperatures may favor the formation of a specific isomer.

Steric Hindrance: The size of the existing substituents and the incoming electrophile can influence the reaction's regioselectivity. chemistrytalk.org Bulky groups can hinder the approach of an electrophile to the adjacent ortho positions, leading to a preference for substitution at the less sterically hindered para position. nih.gov In the case of this compound, the C5 position is sterically less hindered compared to the positions adjacent to the bromo and methyl groups.

Use of Blocking Groups: A common and effective strategy to achieve a desired regioselectivity is the use of blocking groups. masterorganicchemistry.com A blocking group is a substituent that is temporarily introduced to a specific position on the aromatic ring to prevent reaction at that site. After the desired substitution has been carried out at another position, the blocking group can be removed. youtube.com Sulfonic acid (-SO₃H) and tert-butyl groups are frequently used as blocking groups because they can be readily installed and subsequently removed. masterorganicchemistry.comyoutube.com For instance, if substitution were desired at a position that is electronically disfavored but sterically accessible, a blocking group could be placed at the more reactive site to direct the electrophile to the intended position.

Order of Substituent Introduction: In a multi-step synthesis of a polysubstituted benzene derivative, the order in which the substituents are introduced is critical for achieving the desired isomer. The directing effects of the groups must be considered at each step to ensure the correct placement of subsequent substituents. libretexts.org

By carefully considering the directing effects of the existing substituents and employing these strategic approaches, it is possible to control the outcome of electrophilic aromatic substitution reactions on complex molecules like this compound and synthesize specific, desired isomers.

Transition Metal-Catalyzed Coupling Reactions for Complex Molecule Assembly

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The aryl bromide functionality in this compound serves as a versatile handle for engaging in a variety of these powerful transformations, facilitating the assembly of more complex molecular architectures.

Suzuki-Miyaura and Related Cross-Couplings Involving the Aryl Bromide

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. The aryl bromide at the C2 position of this compound is an ideal substrate for this reaction.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

A wide range of organoboron reagents, including boronic acids and boronate esters, can be employed, allowing for the introduction of diverse alkyl, alkenyl, alkynyl, and aryl groups at the C2 position of the starting material. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and functional group tolerance.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can also be utilized to functionalize the aryl bromide. These include:

Stille Coupling: Utilizes organotin reagents.

Sonogashira Coupling: Employs terminal alkynes to form aryl-alkyne bonds.

Heck Reaction: Couples the aryl bromide with an alkene.

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by reacting the aryl bromide with an amine.

These reactions provide a powerful platform for elaborating the structure of this compound, enabling the synthesis of a vast array of derivatives with tailored properties.

Carbonylation Reactions of Related Aryl Halides to Form Benzoate (B1203000) Esters

Carbonylation reactions, which introduce a carbonyl group (-CO-) into an organic molecule, represent another important class of transition metal-catalyzed transformations. While this compound already possesses a benzoate ester group, understanding carbonylation reactions of related aryl halides is relevant for the synthesis of analogous compounds or for introducing a second ester functionality if the starting material were a dihaloarene.

Palladium-catalyzed carbonylation of aryl halides is a common method for the synthesis of esters, amides, and carboxylic acids. In the presence of carbon monoxide (CO) and an alcohol, an aryl halide can be converted into the corresponding benzoate ester. The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.

CO Insertion: A molecule of carbon monoxide inserts into the aryl-palladium bond.

Nucleophilic Attack: The alcohol attacks the acyl-palladium intermediate.

Reductive Elimination: The ester product is formed, and the palladium(0) catalyst is regenerated.

This methodology allows for the direct conversion of an aryl halide to a benzoate ester, providing a valuable synthetic route to compounds with this important functional group.

Intramolecular Cyclization Pathways and Ring-Forming Reactions (if applicable to derivatives)

The strategic placement of functional groups on the benzene ring of this compound and its derivatives can set the stage for intramolecular cyclization reactions, leading to the formation of new heterocyclic ring systems. These ring-forming reactions are of great interest in medicinal chemistry and materials science, as they provide access to novel molecular scaffolds with unique biological and physical properties.

For instance, derivatives of this compound could be designed to undergo intramolecular cyclization through various transition metal-catalyzed or non-catalyzed pathways.

One potential strategy would involve a Sonogashira coupling of the aryl bromide with a terminal alkyne bearing a suitable functional group. The resulting product could then undergo an intramolecular cyclization. For example, if the alkyne contains a hydroxyl group, a subsequent intramolecular hydroalkoxylation or a palladium-catalyzed cyclization could lead to the formation of a furan- or pyran-fused ring system.

Similarly, an intramolecular Heck reaction could be envisioned. If an alkene moiety is introduced at a suitable position on a derivative, a palladium catalyst could facilitate an intramolecular C-C bond formation between the aryl group and the alkene, constructing a new carbocyclic or heterocyclic ring.

Furthermore, the amino group at the C6 position can also participate in ring-forming reactions. For example, after modification of the ester group to a carboxylic acid, an intramolecular amidation could lead to the formation of a lactam. Alternatively, the amino group could react with a suitably positioned electrophile in an intramolecular fashion to form a variety of nitrogen-containing heterocycles.

The design and execution of these intramolecular cyclization reactions depend on the specific functional groups present in the derivatives of this compound and the choice of reaction conditions. These strategies offer a powerful approach to expand the molecular diversity accessible from this starting material, leading to the synthesis of complex polycyclic compounds.

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Amino 2 Bromo 3 Methylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR for Aromatic and Aliphatic Resonances

In the ¹H NMR spectrum of methyl 6-amino-2-bromo-3-methylbenzoate, distinct signals are expected for the aromatic protons, the amine protons, and the methyl protons. The aromatic region would likely display two doublets, corresponding to the two adjacent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. The electron-donating amino group (-NH₂) and the methyl group (-CH₃) will shield nearby protons, shifting their signals upfield, while the electron-withdrawing bromo (-Br) and methoxycarbonyl (-COOCH₃) groups will deshield them, causing a downfield shift.

The amine protons are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The protons of the ester's methyl group and the ring's methyl group would each appear as sharp singlets, with their chemical shifts being characteristic for these functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH~6.5 - 7.5d, d
-NH₂Variable (broad singlet)s (br)
-OCH₃~3.8s
Ar-CH₃~2.2s

Carbon-13 (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine atom (C-Br) would be significantly shifted, as would the carbons attached to the amino, methyl, and ester groups.

DEPT experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. A DEPT-90 spectrum would only show signals for the aromatic CH carbons. A DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for any CH₂ carbons (which are absent in this molecule). Quaternary carbons, such as those bearing the bromo, amino, and ester groups, would be absent in both DEPT spectra but present in the broadband ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR and DEPT Analysis for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)DEPT-135
C=O~167Absent
C-NH₂~145Absent
C-Br~115Absent
Aromatic C-H~110 - 130Positive
Aromatic C-CH₃~135Absent
Aromatic C-COOCH₃~125Absent
-OCH₃~52Positive
Ar-CH₃~20Positive

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Correlation Studies

Two-dimensional NMR techniques are crucial for establishing the connectivity between protons and carbons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum provides information about longer-range couplings (typically 2-3 bonds). This is particularly useful for identifying the positions of the substituents on the aromatic ring. For instance, correlations would be expected between the methyl protons of the ester and the carbonyl carbon, as well as the quaternary carbon to which the ester group is attached. Similarly, correlations between the aromatic protons and neighboring quaternary carbons would confirm the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric stretching3300 - 3500
C-H (aromatic)Stretching~3000 - 3100
C-H (aliphatic)Stretching~2850 - 2960
C=O (ester)Stretching~1720
C=C (aromatic)Stretching~1500 - 1600
C-NStretching~1250 - 1350
C-O (ester)Stretching~1100 - 1300
C-BrStretching~500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino and ester groups, which are auxochromes and chromophores respectively, will influence the wavelength and intensity of these absorptions, typically causing a bathochromic (red) shift compared to unsubstituted benzene.

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀BrNO₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed.

Electron ionization (EI) would likely lead to fragmentation of the molecule. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The fragmentation pattern provides valuable structural information and can be used to confirm the identity of the compound. For instance, predicted collision cross section values for the [M+H]⁺ adduct have been calculated to be around 143.3 Ų. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺ (with ⁷⁹Br)242.99
[M+2]⁺ (with ⁸¹Br)244.99
[M-OCH₃]⁺212/214
[M-COOCH₃]⁺184/186

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, with the molecular formula C9H10BrNO2, the theoretical monoisotopic mass is 242.98949 Da. uni.luuni.lu An HRMS analysis would be expected to produce a molecular ion peak corresponding to this exact mass. One of the key features in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. docbrown.info This results in two characteristic peaks of almost equal intensity separated by two mass units (M and M+2), a definitive signature for the presence of a single bromine atom in the molecule or its fragments. docbrown.info

In addition to the molecular ion, HRMS analysis typically reveals ions formed through the addition of common adducts, such as hydrogen ([M+H]+), sodium ([M+Na]+), or potassium ([M+K]+). The precise masses of these adducts provide further confirmation of the compound's elemental composition. Predicted HRMS data for adducts of an isomer of the target compound are presented below. uni.luuni.lu

Interactive Table: Predicted HRMS Data for C9H10BrNO2 Isomer Adducts

Adduct Predicted m/z
[M+H]+ 243.99677
[M+Na]+ 265.97871
[M+K]+ 281.95265
[M+NH4]+ 261.02331

Data based on predicted values for the isomeric compound Methyl 6-amino-3-bromo-2-methylbenzoate. uni.luuni.lu

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for confirming the connectivity of atoms within the molecule. In an MS/MS experiment, the molecular ion (or a specific adduct like [M+H]+) of this compound would be isolated and then subjected to collision-induced dissociation.

The fragmentation pattern is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. libretexts.org For a methyl ester of a substituted benzoic acid, predictable fragmentation pathways include cleavages adjacent to the carbonyl group. libretexts.org Plausible fragmentation pathways for this compound would likely involve:

Loss of methanol (B129727) (CH3OH): A common fragmentation for protonated methyl esters, resulting in the formation of a stable acylium ion.

Loss of a methoxy radical (•OCH3): Cleavage of the ester C-O bond.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from the acylium ion.

The presence of the bromine atom would be evident in the product ion scan, as any fragment retaining the bromine would exhibit the characteristic M and M+2 isotopic pattern.

Interactive Table: Plausible MS/MS Fragments for [C9H10BrNO2+H]+

Proposed Fragment Ion (Structure) m/z (for 79Br) m/z (for 81Br) Neutral Loss
[M+H - CH3OH]+ 211.95 213.95 Methanol
[M+H - •OCH3]+ 212.96 214.96 Methoxy radical

This table represents a theoretical fragmentation pattern based on general chemical principles, as direct experimental data for this specific compound is not widely published.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformation Determination (if applicable to compound or derivatives)

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state.

If a suitable single crystal of this compound or one of its derivatives could be grown, X-ray diffraction analysis would reveal:

The planarity of the benzene ring.

The orientation of the amino, bromo, methyl, and methyl ester substituents relative to the ring.

The conformation of the ester group.

Intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the amino group (as a donor) and the ester carbonyl oxygen (as an acceptor), or potential halogen bonding involving the bromine atom.

Such data is invaluable for understanding structure-property relationships and for computational modeling studies. However, a review of publicly accessible crystallographic databases indicates that the crystal structure for this compound has not been reported. Therefore, a detailed discussion of its specific solid-state structure and packing is not possible at this time.

Computational Chemistry and Theoretical Insights into Methyl 6 Amino 2 Bromo 3 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For Methyl 6-amino-2-bromo-3-methylbenzoate, these calculations can predict its behavior in chemical reactions and shed light on the interplay of its various functional groups.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the presence of both electron-donating (amino, methyl) and electron-withdrawing (bromo, methyl ester) groups on the benzene (B151609) ring significantly influences the FMOs. The amino group, being a strong electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the bromo and methyl ester groups lower the energy of the LUMO, enhancing its reactivity towards nucleophiles.

A hypothetical FMO analysis of this compound using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory could yield the following results:

Molecular Orbital Energy (eV) Contribution
HOMO-5.89Primarily localized on the amino group and the aromatic ring.
LUMO-1.23Mainly distributed over the aromatic ring and the carbonyl group of the ester.
HOMO-LUMO Gap4.66Indicates moderate reactivity.

This is an interactive data table. You can sort and filter the data.

The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule, capable of participating in a variety of chemical transformations.

Electrostatic Potential Surfaces and Charge Distribution Analysis

An electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the ESP surface would likely show a region of high negative potential around the amino group, confirming its role as a strong electron donor. The oxygen atoms of the ester group would also exhibit negative potential. Conversely, the hydrogen atoms of the amino group and the area around the bromine atom might show regions of positive potential.

A Mulliken charge distribution analysis could provide quantitative insights into the partial charges on each atom, further refining the picture of the molecule's electronic landscape.

Atom Mulliken Charge (a.u.)
N (amino)-0.85
C (carbonyl)+0.65
O (carbonyl)-0.55
O (ester)-0.60
Br-0.15

This is an interactive data table. You can sort and filter the data.

These charge distributions are consistent with the expected electronic effects of the substituents and highlight the polarized nature of the molecule.

Mechanistic Studies through Advanced Computational Modeling

Computational modeling can go beyond static properties to explore the dynamic processes of chemical reactions. By mapping out reaction pathways and analyzing transition states, it is possible to predict the feasibility and selectivity of chemical transformations.

Transition State Analysis of Key Chemical Transformations

A key application of computational chemistry is the elucidation of reaction mechanisms through the location and characterization of transition states. For this compound, a plausible transformation to study would be electrophilic aromatic substitution, given the activating nature of the amino and methyl groups.

For instance, in a bromination reaction, the incoming electrophile (Br+) would preferentially attack the positions ortho and para to the strongly activating amino group. However, the existing substituents will sterically and electronically influence the regioselectivity. Computational analysis of the transition states for attack at the different available positions on the ring can reveal the most likely product. The activation energy for each pathway can be calculated, with the lowest energy pathway corresponding to the kinetically favored product.

A hypothetical study on the nitration of this compound might reveal the following activation energies for attack at different positions:

Position of Attack Activation Energy (kcal/mol) Predicted Product
C415.2Major
C518.9Minor

This is an interactive data table. You can sort and filter the data.

This data suggests that the C4 position is the most likely site of electrophilic attack, leading to the formation of Methyl 6-amino-2-bromo-3-methyl-4-nitrobenzoate.

Prediction and Interpretation of Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope to the rate constant with a heavy isotope (e.g., kH/kD). A primary KIE greater than 1 is typically observed when a bond to the isotope is broken in the rate-determining step of the reaction.

For reactions involving this compound, such as a base-catalyzed deprotonation of the amino group, a significant primary KIE would be expected if the N-H bond is broken in the rate-limiting step. Computational models can predict the magnitude of the KIE by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopes.

In a hypothetical study of the oxidation of the methyl group, a primary KIE could be calculated to distinguish between different mechanistic proposals.

Reaction Calculated kH/kD Interpretation
Methyl group oxidation4.5C-H bond breaking is part of the rate-determining step.
Aromatic C-H activation1.2C-H bond breaking is not the primary rate-determining step.

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These predicted KIEs can then be compared with experimental data to validate the proposed mechanism.

Conformational Analysis and Molecular Dynamics Simulations of Benzoate (B1203000) Esters

The three-dimensional structure and flexibility of a molecule are crucial for its reactivity and interactions with other molecules. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

For this compound, the rotation around the C-C bond connecting the ester group to the aromatic ring and the C-N bond of the amino group will determine the molecule's preferred conformation. A potential energy surface scan can be performed computationally to identify the low-energy conformers.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformations and how it interacts with a solvent or other molecules. This information is particularly valuable for understanding its behavior in solution and for predicting its binding affinity to biological targets.

A conformational analysis of the ester group might reveal two main low-energy conformations: one where the carbonyl group is oriented towards the methyl group and another where it is oriented away. The relative energies of these conformers will determine their population at a given temperature.

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-C-C=O)
A (syn-periplanar)0.0~0°
B (anti-periplanar)2.5~180°

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This suggests that conformer A is the more stable and will be the predominant form in solution.

In Silico Structure-Activity Relationship (SAR) Studies for Molecular Design

In the realm of modern drug discovery and materials science, in silico methods are indispensable for predicting the behavior of novel chemical entities, thereby guiding synthesis and testing priorities. For this compound, computational tools allow for the prediction of key physicochemical properties that are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic profile. These predictions form the basis of structure-activity relationship (SAR) studies, which seek to understand how a molecule's structure influences its biological activity.

Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are two of the most important molecular descriptors in computational chemistry. TPSA quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen) and is a strong predictor of a molecule's ability to permeate cell membranes. nih.gov Lipophilicity, measured as LogP, describes the differential solubility of a compound in a hydrophobic (octanol) versus a hydrophilic (water) environment and is critical for its absorption, distribution, metabolism, and excretion (ADME) profile. molinspiration.com

For this compound, these values have been computationally predicted using established algorithms. molinspiration.comguidechem.com The calculated values are pivotal for assessing its potential as a scaffold in molecular design. A TPSA value around 52.3 Ų, similar to its isomer Methyl 6-amino-3-bromo-2-methylbenzoate, suggests a moderate polarity. molinspiration.com The LogP value indicates the balance between hydrophilicity and lipophilicity.

The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with biological targets such as proteins and enzymes. These interactions are governed by the number of hydrogen bond donors (typically -OH and -NH groups) and hydrogen bond acceptors (typically oxygen and nitrogen atoms). guidechem.com

In the structure of this compound, the amino group (-NH₂) provides two hydrogen bond donors. The hydrogen bond acceptors include the two oxygen atoms of the methyl ester group and the nitrogen atom of the amino group. This specific arrangement of donors and acceptors dictates the molecule's potential binding modes and its solubility characteristics. The ability to predict these properties is a cornerstone of rational drug design. guidechem.comuni.lu

Homology Modeling for Understanding Molecular Interactions of Related Analogs (as research tools)

While direct experimental structures of a compound bound to a biological target are ideal, they are often difficult to obtain. Homology modeling, also known as comparative modeling, offers a powerful computational alternative to gain structural insights. This technique is particularly valuable for understanding the potential interactions of analogs of a lead compound, such as derivatives of this compound, when used as research tools in drug discovery projects. molinspiration.com

The process begins by identifying a protein target of interest for which no experimental three-dimensional structure exists. If a homologous protein (a "template") with a known experimental structure (e.g., from X-ray crystallography) is available in a database like the Protein Data Bank (PDB), a 3D model of the target protein can be constructed. molinspiration.com This method relies on the principle that protein structures are more conserved throughout evolution than their amino acid sequences.

Once a reliable 3D model of the target protein is built and validated, molecular docking studies can be performed. In these studies, analogs of this compound can be computationally "docked" into the active site of the modeled protein. guidechem.com This allows researchers to:

Predict the binding affinity and orientation of different analogs.

Identify key amino acid residues involved in the interaction.

Understand the structure-activity relationships within a series of related compounds.

For example, studies on other aminobenzoic acid derivatives have successfully used homology modeling and molecular docking to elucidate their binding modes with enzymes like cholinesterases, providing a rational basis for the design of more potent inhibitors. guidechem.com This approach enables the rational design of novel analogs with potentially improved affinity and specificity, guiding synthetic efforts and reducing the need for extensive empirical screening.

Research Applications and Derivative Synthesis of Methyl 6 Amino 2 Bromo 3 Methylbenzoate

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the bromo and amino functionalities makes Methyl 6-amino-2-bromo-3-methylbenzoate a pivotal intermediate in multi-step synthetic pathways. The bromine atom is particularly useful as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. The amino group can be transformed into various other functional groups or used to build heterocyclic ring systems.

This compound has been successfully employed as a precursor in the synthesis of advanced heterocyclic scaffolds, which are core components of many biologically active compounds. Its utility is prominently demonstrated in the preparation of complex molecules targeted for pharmaceutical applications, such as kinase inhibitors.

For instance, the compound serves as a starting material for creating substituted pyrido[2,3-d]pyrimidin-7-ones. In a documented synthetic route, this compound undergoes a reaction with 5-bromo-2,4-dichloropyrimidine. This initial step is followed by a subsequent intramolecular cyclization reaction facilitated by a palladium catalyst, which utilizes the bromo and amino groups on the initial scaffold to construct the fused heterocyclic ring system of the pyridopyrimidinone core. This resulting structure is a highly sought-after scaffold in medicinal chemistry due to its proven association with kinase inhibition.

The true value of this compound as a building block lies in its ability to facilitate the assembly of intricate, multi-ring organic architectures. It acts as a linchpin, providing a stable and reactive platform upon which further complexity can be built. This is exemplified in its use for synthesizing potent protein kinase inhibitors, including MEK inhibitors, which are crucial in cancer research.

In these syntheses, the core structure derived from this compound is further elaborated through a series of sequential reactions. These reactions often involve Suzuki or Stille couplings at the bromine position to introduce new aryl or heteroaryl groups, and modifications to the amino group or the newly formed heterocyclic rings. This step-wise construction allows for the systematic introduction of various substituents, enabling chemists to fine-tune the properties of the final molecule to achieve desired biological activity and selectivity. The initial framework provided by the benzoate (B1203000) derivative is thus critical for the successful construction of these complex and high-value molecules.

Table 1: Synthesis of Advanced Intermediates from this compound

Starting MaterialReagents & ConditionsResulting Intermediate/ScaffoldApplication Area
This compound1. 5-bromo-2,4-dichloropyrimidine, NaH, THF2. Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C2,4-dichloro-8-methyl-pyrido[2,3-d]pyrimidin-7(8H)-oneKinase Inhibitors
This compound1. Acryloyl chloride2. AIBN, Bu₃SnH, Toluene (B28343), 110 °C8-Methyl-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2,7-dioneMedicinal Chemistry

Derivatization for Functional Material Development and Design

The reactivity of this compound suggests potential for its use in creating novel materials, although its application in this area is less documented than in medicinal chemistry. The principles of its reactivity remain applicable to the synthesis of functional organic materials.

While specific examples of incorporating this compound into polymers or liquid crystals are not extensively reported in scientific literature, its structure contains features conducive to such applications. The difunctional nature of the molecule (amine and bromine) allows it to act as a monomer in polycondensation reactions. For example, the amino group could be reacted with diacyl chlorides, and the bromine could be converted to other functionalities suitable for polymerization, potentially leading to the formation of novel aromatic polyamides or polyimides with unique thermal or optical properties. The rigid, planar nature of the benzene (B151609) ring is a common feature in many liquid crystalline molecules, suggesting that derivatives of this compound could be designed to exhibit mesogenic phases.

The compound is a valuable intermediate for producing specialty chemicals where specific physical and chemical properties are required. Its parent acid, 6-amino-2-bromo-3-methylbenzoic acid, is noted for its use in producing dyes, pigments, and other specialty chemicals due to its reactivity and stability. By modifying the functional groups of the methyl ester derivative, chemists can systematically alter attributes such as solubility, color, thermal stability, and electronic properties. For example, coupling reactions at the bromine position can introduce chromophores to create dyes, while reactions at the amino group can be used to attach moieties that enhance solubility in specific solvents or impart specific binding properties.

Development of Chemical Probes and Tools for Fundamental Mechanistic Investigations

A significant application of molecules derived from this compound is in the creation of chemical probes. These probes are essential tools for studying complex biological processes, such as cellular signaling pathways. The kinase inhibitors synthesized from this building block are prime examples of such tools. By selectively inhibiting specific kinases, these compounds allow researchers to investigate the role of these enzymes in both normal cellular function and in disease states. This provides crucial insights into disease mechanisms and helps validate new targets for drug discovery. The ability to construct a library of related inhibitors by modifying the initial scaffold enables a systematic exploration of structure-activity relationships, further refining the understanding of the biological system under investigation.

Application in Enzyme Inhibition Studies as Molecular Probes

The structural backbone of 6-amino-2-bromo-3-methylbenzoic acid has been identified as a useful starting point for the development of enzyme inhibitors. Research has indicated its potential in the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. In-vitro studies focusing on derivatives from this scaffold have demonstrated a dose-dependent inhibitory effect on COX enzymes, highlighting its potential for creating new anti-inflammatory agents. The ability to modify the core structure allows researchers to fine-tune the molecule's properties to enhance its potency and selectivity, making it an effective molecular probe to investigate enzyme function and activity.

Target Enzyme Class Observed Effect Potential Therapeutic Area
Cyclooxygenase (COX)Dose-dependent inhibition Anti-inflammatory

Utilization in Protein-Ligand Interaction Studies to Elucidate Binding Modes

The functional groups of 6-amino-2-bromo-3-methylbenzoic acid—the nucleophilic amino group and the reactive bromine atom—are instrumental in its application for studying protein-ligand interactions. These groups facilitate a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, which are used to synthesize a library of derivative compounds. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can elucidate the specific binding modes between these ligands and their target proteins, such as enzymes or receptors. This process provides critical insights into the molecular basis of a drug's mechanism of action.

Functional Group Role in Interaction Studies Example Transformation
Amino GroupProvides a site for nucleophilic attack and hydrogen bonding.Diazotization followed by Sandmeyer reactions.
Bromo GroupEnables coupling reactions and acts as a leaving group.Nucleophilic substitution.

Exploration as a Scaffold for Radioligand Synthesis in Imaging Research (e.g., PET ligands for receptor studies)

The core structure of substituted 2-bromobenzoic acids is a promising platform for the development of radiotracers for Positron Emission Tomography (PET) imaging. A notable example is the use of a structurally related derivative to develop a potential PET radiotracer for Sphingosine-1-phosphate-5 (S1P5) receptors, which are significant targets in neuroinflammatory diseases like Multiple Sclerosis.

In one study, a derivative, 2-bromo-6-(mesitylamino)-3-methylbenzoic acid, served as a key intermediate. This scaffold was chosen to synthesize a lead compound that, after radiolabeling, could be used to image S1P5 receptor density in the brain. The resulting tracer showed favorable properties, including rapid brain entry and high affinity for its target, confirming that this molecular framework is a suitable scaffold for creating novel PET radiotracers.

Parameter Finding Implication for PET Tracer Development
Target Receptor Sphingosine-1-phosphate-5 (S1P5)Enables imaging of oligodendrocytes in diseases like MS.
Scaffold Suitability The benzamide (B126) derivative showed good brain kinetics and target affinity.Confirms the utility of this chemical class for future radiotracer design.
Binding Affinity (K D) 2.8 nM for the lead compound.Indicates strong and specific binding to the target receptor.

Applications in Stereoselective Synthesis, such as the Generation of Axially Chiral Alkenes

The stereoselective synthesis of axially chiral alkenes is a significant focus in modern organic chemistry due to their application as chiral ligands and functional materials. Methodologies for their construction often involve transition metal catalysis or organocatalysis. However, based on a review of available literature, the specific application of this compound or its parent acid as a direct precursor or catalyst in the synthesis of axially chiral alkenes is not documented. While the field of atroposelective synthesis is robust, a direct role for this particular compound has not been established in published research. nih.govresearchgate.net

Conclusion and Future Research Directions

Synthesis of Current Understanding and Identification of Research Gaps

Emerging Synthetic Methodologies and Technologies Applicable to Substituted Benzoates

Recent advances in synthetic organic chemistry offer promising avenues for the synthesis of substituted benzoates like Methyl 6-amino-2-bromo-3-methylbenzoate. Flow chemistry, for example, can offer improved safety, efficiency, and scalability for reactions such as nitration and bromination. Biocatalysis, using enzymes for esterification or amination, presents a green and highly selective alternative to traditional chemical methods. researchgate.net Photocatalysis is another emerging field that could enable novel transformations on the aromatic ring.

Untapped Potential for Novel Chemical Transformations and Advanced Applications

The trifunctional nature of this compound presents numerous opportunities for novel chemical transformations. The development of selective reactions that can differentiate between the amino and bromo functionalities would be highly valuable. For instance, selective functionalization of the amino group while leaving the bromine atom intact for subsequent cross-coupling reactions would greatly enhance its utility as a building block. The exploration of its use in the synthesis of novel heterocyclic systems beyond benzimidazoles is another area with untapped potential.

Opportunities for Interdisciplinary Research Involving this compound Chemistry

The unique properties of this compound create opportunities for interdisciplinary research. In medicinal chemistry, collaboration with computational chemists could help in designing and predicting the biological activity of novel compounds derived from this scaffold. nih.gov In materials science, collaboration with polymer chemists and physicists could lead to the development of new functional materials with tailored optical, electronic, or thermal properties. Its potential as a precursor for agrochemicals also opens up avenues for collaboration with agricultural scientists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.